N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-2-5-10(4-1)18-14-13-11(12-6-3-7-19-12)8-20-15(13)17-9-16-14/h3,6-10H,1-2,4-5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPWNVNNMXFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes the use of formic acid as a one-carbon source reagent to facilitate the cyclization process . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve solvent-free reactions or the use of efficient catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical and biological properties.
Uniqueness
N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopentyl group and thiophene ring enhances its potential as a versatile compound in various scientific research applications .
Biological Activity
N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3S2. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of cyclopentyl and thiophenyl moieties contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include cyclization reactions that form the thieno-pyrimidine structure, followed by functionalization to introduce the cyclopentyl and thiophenyl groups.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays against various human cancer cell lines have demonstrated significant cytotoxic effects:
| Cell Line Type | IC50 (µM) |
|---|---|
| Leukemia | 5.0 |
| Breast Cancer | 10.0 |
| Lung Cancer | 8.0 |
These results indicate that this compound exhibits selective toxicity towards certain cancer types, particularly hematological malignancies.
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may inhibit the AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis in cancer cells.
Case Studies
- Case Study on Leukemia : A recent study involving leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- In Vivo Efficacy : In xenograft models using human breast cancer cells, administration of this compound significantly reduced tumor growth compared to control groups. The study highlighted its potential as a therapeutic agent in breast cancer management.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation:
| Inflammatory Model | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| Carrageenan-induced | 10 | 75 |
| Adjuvant arthritis | 20 | 65 |
The compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. What are the optimal synthetic routes for N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of cyclopentylamine with a thiophene-carbaldehyde derivative to form a Schiff base intermediate under reflux with catalysts like acetic acid .
- Step 2 : Cyclization using trifluoromethylpyrimidine derivatives or thiourea to construct the thienopyrimidine core .
- Step 3 : Functionalization via palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce thiophen-2-yl groups, optimized with tetrabutylammonium chloride as an additive .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- IR : Peaks at 1650–1700 cm (C=N stretch) and 3300 cm (NH) validate core functionality .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 342.12) .
- X-ray Crystallography : Resolves dihedral angles between thiophene and pyrimidine rings (e.g., planar deviation <0.05 Å) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Kinase Inhibition : EGFR or CDK4/6 inhibition assays using fluorescence polarization (IC determination) .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus or C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How do substituents on the thiophene ring influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF) enhance kinase inhibition by increasing electrophilicity of the pyrimidine core .
- Thiophene vs. Phenyl : Thiophene improves π-π stacking with hydrophobic kinase pockets (e.g., EGFR), while phenyl analogs show reduced solubility .
- Substituent Position : 2-Thiophenyl derivatives exhibit higher anti-leishmanial activity than 3-thiophenyl analogs due to better target binding .
Q. How to resolve discrepancies in biological activity data between similar thienopyrimidine derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Solubility Analysis : Use HPLC to measure compound aggregation; adjust formulations (e.g., PEG-400) if precipitation occurs .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies steric clashes or unfavorable interactions in inactive analogs .
Q. What strategies optimize bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce acetylated amines or esterified carboxylates to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size 100–200 nm) for sustained release in pharmacokinetic studies .
- LogP Optimization : Aim for LogP 2–4 (via substituent tuning) to balance solubility and cell penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
